molecular formula C23H25N3O2S B2974658 4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1008200-36-9

4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2974658
CAS No.: 1008200-36-9
M. Wt: 407.53
InChI Key: XWBWZHUUZGLRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features The compound 4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide features a thieno[3,4-c]pyrazole core fused with a sulfur-containing thiophene ring. Its substituents include:

  • A tert-butyl group at the 4-position of the benzamide moiety.
  • An o-tolyl group (ortho-methylphenyl) at the 2-position of the pyrazole ring.
  • A benzamide linked via the N-atom of the pyrazole.

The tert-butyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

4-tert-butyl-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-15-7-5-6-8-20(15)26-21(18-13-29(28)14-19(18)25-26)24-22(27)16-9-11-17(12-10-16)23(2,3)4/h5-12H,13-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBWZHUUZGLRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a derivative of thienopyrazole and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3O3SC_{17}H_{19}N_3O_3S with a molecular weight of approximately 416.32 g/mol. The structure features a thieno[3,4-c]pyrazole moiety substituted with a tert-butyl group and an o-tolyl group, which contribute to its unique properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thienopyrazole Core : Initial reactions utilize thioketones and hydrazines to create the thienopyrazole framework.
  • Substitution Reactions : The introduction of the tert-butyl and o-tolyl substituents is achieved through electrophilic aromatic substitution or similar methodologies.
  • Amidation : The final step involves coupling the thienopyrazole with benzamide derivatives to yield the target compound.

Anticancer Activity

Recent studies have reported that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals such as the PI3K/Akt pathway .
  • Case Study : In vitro studies demonstrated that derivatives showed cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated:

  • Free Radical Scavenging : It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Comparative Analysis : In a study comparing various thienopyrazole derivatives, this compound exhibited superior antioxidant activity compared to others tested under similar conditions.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses:

  • Cytokine Inhibition : It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Animal Models : In vivo studies demonstrated that administration led to reduced swelling and pain in models of acute inflammation.

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspases
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

Compound Name Substituent on Benzamide Key Properties/Applications Reference
4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide tert-butyl (4-position) Likely improved lipophilicity Target
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide trifluoromethyl (2-position) Enhanced metabolic stability (electron-withdrawing CF₃) [1]
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide bromo (4-position) Synthetic intermediate (bromo as leaving group) [2]

Analysis

  • Trifluoromethyl (CF₃) : The electron-withdrawing nature of CF₃ in [1] may reduce metabolic degradation compared to the tert-butyl group, which is electron-donating. This could influence pharmacokinetics and target binding.
  • Bromo (Br) : The brominated analog in [2] is likely used in Suzuki couplings or nucleophilic substitutions due to Br’s reactivity, unlike the inert tert-butyl group in the target compound.

Substituent Variations on the Pyrazole Ring

Compound Name Substituent on Pyrazole Position Impact on Activity
Target compound o-tolyl (ortho-methyl) 2-position Steric hindrance may restrict binding to flat enzyme pockets.
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide p-tolyl (para-methyl) 2-position Reduced steric effects compared to o-tolyl, potentially improving target engagement .

Analysis

  • o-Tolyl vs. The para-tolyl group in [2] offers less steric interference, possibly enhancing binding affinity.

Heterocycle Core Modifications

Compound Name Core Structure Biological Relevance Reference
Target compound Thieno[3,4-c]pyrazole Combines thiophene’s aromaticity with pyrazole’s hydrogen-bonding capability. Target
N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide Pyrrolo[3,4-c]pyrazole Proven tyrosine kinase inhibitor; pyrrolo core enhances solubility via nitrogen-rich structure . [3]

Analysis

  • Thieno vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.